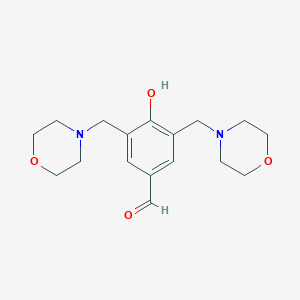

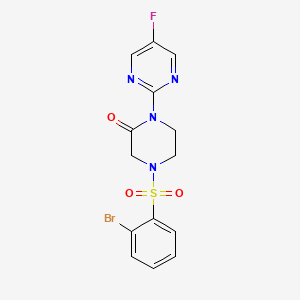

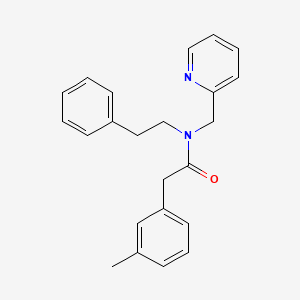

N-(2-furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide, also known as FMOC-L-Leucine, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid L-leucine and has been found to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Antibacterial Activity

A series of pyrrole-2-carboxamide derivatives, including compounds similar to N-(2-furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide, were synthesized and evaluated for their antibacterial activity. Some of these compounds showed significant effectiveness against both Gram-positive and Gram-negative bacterial strains with minimum inhibitory concentration (MIC) values ranging from 1.05 to 12.01 μg/mL. This suggests potential applications in developing new antibacterial agents (Mane et al., 2017).

Chemical Transformations

The compound has been involved in studies exploring chemical transformations, such as the primary amine-promoted ring opening in carbapenem-derived p-nitrobenzyl esters. These transformations are crucial for the synthesis of enantiomerically pure pyrrolidine derivatives, which have applications in medicinal chemistry and drug synthesis (Valiullina et al., 2020).

Cytotoxicity and Anticancer Potential

The compound is also a part of research in the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. These derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).

Applications in Organic Synthesis

The compound is part of the study on regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles, showcasing its importance in the field of organic synthesis. Such studies are significant for the development of new synthetic methodologies, which can have broad applications in pharmaceutical and chemical industries (Katritzky et al., 2003).

Antimicrobial Evaluation

This compound is also involved in the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, and other derivatives. These compounds were evaluated for their antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Altalbawy, 2013).

Heterocyclic Systems Synthesis

The compound is part of research on transformations of tertiary N-Furfurylamides of aromatic and heteroaromatic carboxylic acids under acidic conditions. Such studies are important for the synthesis of annelated heterocyclic systems, which are widely used in pharmaceuticals and agrochemicals (Stroganova et al., 2009).

Catalyst System Research

The compound is used in a catalyst system for the synthesis of phenothiazines in poly(ethylene glycol), demonstrating its role in enhancing chemical reactions. Catalyst systems like these are crucial in improving the efficiency and selectivity of chemical reactions in industrial processes (Huang et al., 2014).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-14-5-2-4-12(8-14)17(21)13-9-16(19-10-13)18(22)20-11-15-6-3-7-24-15/h2-10,19H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDLBVKDLQUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

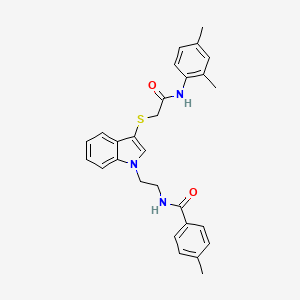

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)

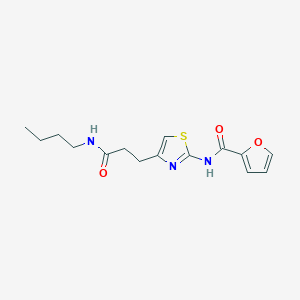

![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)

![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)

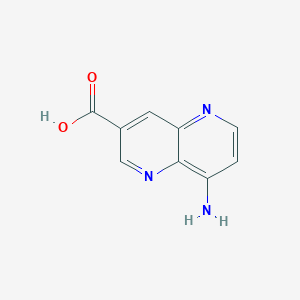

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)